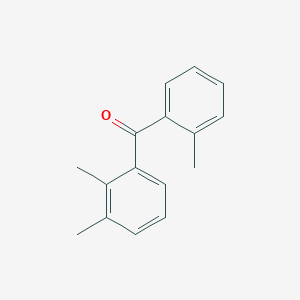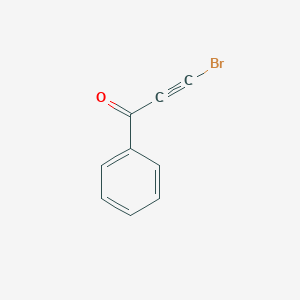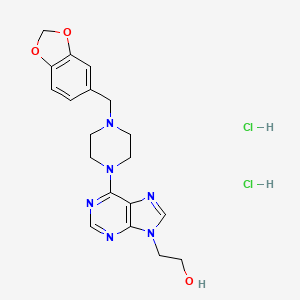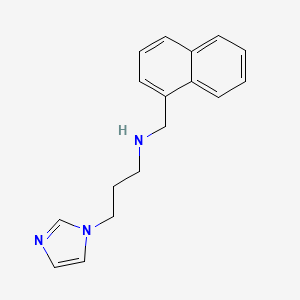
3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine is a synthetic organic compound that features an imidazole ring and a naphthalene moiety. Compounds with these structural features are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Naphthalene Moiety: This step may involve a nucleophilic substitution reaction where a naphthylmethyl halide reacts with the imidazole derivative.
Formation of the Propan-1-amine Linker: This can be done through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or imidazole moieties.
Reduction: Reduction reactions could target the imidazole ring or any other reducible functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the naphthalene ring or the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides, acyl halides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the naphthalene or imidazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology
In biological research, derivatives of this compound might be studied for their interactions with enzymes, receptors, or other biological targets.
Medicine
In medicinal chemistry, compounds with imidazole and naphthalene moieties are often investigated for their potential as antifungal, antibacterial, or anticancer agents.
Industry
In industry, such compounds might be used in the development of new materials, catalysts, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine would depend on their specific biological targets. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)-N-(phenylmethyl)propan-1-amine: Similar structure but with a phenyl group instead of a naphthalene moiety.
3-(1H-imidazol-1-yl)-N-(benzyl)propan-1-amine: Another similar compound with a benzyl group.
Uniqueness
The presence of the naphthalene moiety in 3-(1H-imidazol-1-yl)-N-(naphthalen-1-ylmethyl)propan-1-amine may confer unique properties, such as enhanced aromaticity or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
CAS No. |
857629-83-5 |
|---|---|
Molecular Formula |
C17H19N3 |
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-imidazol-1-yl-N-(naphthalen-1-ylmethyl)propan-1-amine |
InChI |
InChI=1S/C17H19N3/c1-2-8-17-15(5-1)6-3-7-16(17)13-18-9-4-11-20-12-10-19-14-20/h1-3,5-8,10,12,14,18H,4,9,11,13H2 |
InChI Key |
AJVAOGMXEVDCMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNCCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N'-(propan-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B14151289.png)
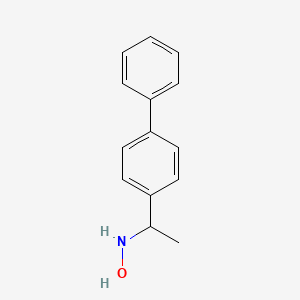

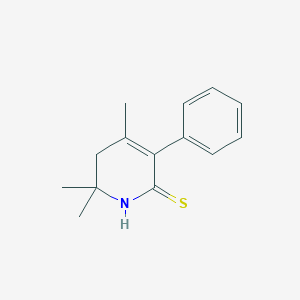
methanethione](/img/structure/B14151314.png)

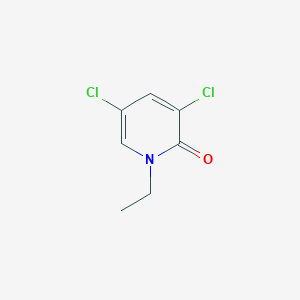
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)

![1,7-Bis(4-chlorophenyl)-4-(4-fluorophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5,10-trione](/img/structure/B14151357.png)

